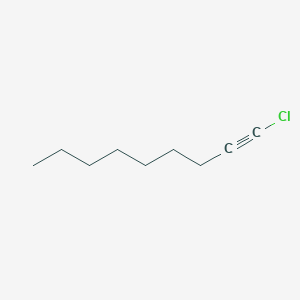

1-Nonyne, 1-chloro-

Description

Significance of 1-Chloroalkynes as Versatile Synthetic Intermediates and Building Blocks

1-Chloroalkynes, such as 1-chloro-1-nonyne, are recognized as powerful and versatile building blocks in synthetic organic chemistry. researchgate.netacs.orgacs.org Their utility stems from the dual functionality of the haloalkyne group, which can participate in a wide array of chemical transformations. researchgate.net These compounds are key precursors for creating carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of complex molecules. acs.org

The reactivity of 1-chloroalkynes allows them to serve as substrates in numerous pivotal reactions:

Cross-Coupling Reactions: While less reactive than their bromo and iodo analogs due to a stronger C-Cl bond, 1-chloroalkynes can participate in copper-catalyzed cross-coupling reactions. rsc.org The Cadiot-Chodkiewicz coupling, for instance, allows for the synthesis of unsymmetrical 1,3-diynes by reacting a 1-haloalkyne with a terminal alkyne. rsc.orgrsc.orgwikipedia.org Palladium co-catalysts have been shown to improve the efficiency of these couplings. rsc.org Furthermore, "inverse Sonogashira coupling" strategies involve the direct alkynylation of C-H bonds using haloalkynes. acs.org

Cycloaddition Reactions: Gold-catalyzed [2+2] cycloadditions between 1-chloroalkynes and unactivated alkenes have been developed to produce highly valuable and strained cyclobutene (B1205218) rings. mdpi.comnih.gov These reactions can proceed with excellent regioselectivity and stereospecificity. nih.gov

Nucleophilic Additions and Hydrofunctionalization: 1-Chloroalkynes are effective electrophiles. They undergo various metal-catalyzed hydrofunctionalization reactions, including hydroarylation, hydroalkoxylation, and hydroamination. uniovi.escsic.es Gold-catalyzed hydroamination with aromatic amines, for example, yields α-chloromethylketimines, which are precursors to synthetically useful β-chloroamines and indoles. acs.org

This diverse reactivity profile makes 1-chloroalkynes, and by extension 1-chloro-1-nonyne, indispensable tools for synthesizing pharmaceuticals, natural products, and advanced materials. apple.com

Table 1: Physicochemical Properties of 1-Nonyne, 1-chloro-

| Property | Value / Information |

|---|

Historical Development of Methodologies for 1-Chloroalkyne Synthesis

The preparation of 1-chloroalkynes has evolved significantly over the past century, moving from harsh, low-yielding methods to more refined and efficient protocols.

One of the earliest documented methods, reported in 1931 by Truchet, involved the reaction of a sodium derivative of a terminal alkyne with benzenesulphonyl chloride. cdnsciencepub.com This method was successfully applied to 1-hexyne, 1-octyne, and 1-nonyne. cdnsciencepub.com

Later, in a 1954 study, several synthetic routes were detailed. cdnsciencepub.com These included:

Dehydrohalogenation: The removal of hydrogen chloride from cis-1,2-dichloro-alkenes using potassium hydroxide (B78521) in butanol provided a good yield of the corresponding 1-chloroalkyne. cdnsciencepub.com

Direct Chlorination with Hypochlorite (B82951): The reaction between a terminal alkyne (like 1-propyne or 1-pentyne) and an aqueous solution of sodium hypochlorite was shown to produce 1-chloroalkynes. However, this reaction was noted to be very slow. cdnsciencepub.com

Chlorination of Metal Acetylides: The chlorination of potassium or lithium derivatives of terminal alkynes was also explored as a potential synthetic pathway. cdnsciencepub.com

More recent synthetic chemistry has focused on developing milder and more selective methods. An efficient approach involves the reaction of a terminal alkyne with n-butyllithium followed by the addition of N-chlorosuccinimide (NCS) as the chlorine source. acs.org Another modern technique is the silver-catalyzed chlorination of terminal alkynes using NCS, which proceeds under mild conditions with excellent yields. researchgate.netdntb.gov.ua

Overview of Current Research Trajectories in Chloroalkyne Chemistry

Current research in chloroalkyne chemistry is largely driven by the principles of green and sustainable chemistry, focusing on atom economy, catalytic efficiency, and the reduction of hazardous waste. researchgate.netacs.orgethernet.edu.et

Key research trends include:

Development of Advanced Catalytic Systems: A major focus is on designing highly efficient and recyclable catalysts. researchgate.net Silver- and gold-based catalysts are at the forefront of this research. acs.orgresearchgate.net Gold catalysts, in particular, have been shown to be exceptionally versatile, enabling transformations such as hydrofunctionalizations and cycloadditions that were previously challenging. mdpi.comnih.govuniovi.escsic.es The goal is to achieve high selectivity and yield under mild, environmentally benign conditions. researchgate.net

Broadening Synthetic Applications: Researchers are continuously exploring new applications for 1-chloroalkynes in synthesizing complex and valuable molecules. This includes the construction of unique heterocyclic systems and strained carbocycles. mdpi.comapple.com Gold-catalyzed tandem reactions, where multiple bonds are formed in a single operation, exemplify this trend by providing rapid access to molecular complexity from simple chloroalkyne precursors. dntb.gov.ua

Mechanistic Investigations: A deeper understanding of reaction mechanisms is crucial for further development. Studies into the nature of reaction intermediates, such as metal-vinylidenes or π-alkyne-metal complexes, help in designing more selective and efficient catalysts and in controlling reaction outcomes. uniovi.escsic.es

The ongoing innovation in this field continues to enhance the status of 1-chloroalkynes, including 1-chloro-1-nonyne, as indispensable reagents in the synthetic chemist's toolkit.

Structure

3D Structure

Properties

CAS No. |

90722-14-8 |

|---|---|

Molecular Formula |

C9H15Cl |

Molecular Weight |

158.67 g/mol |

IUPAC Name |

1-chloronon-1-yne |

InChI |

InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-7H2,1H3 |

InChI Key |

RPARUSNHNBLGLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC#CCl |

Origin of Product |

United States |

Mechanistic Investigations of 1 Chloroalkyne Reactions

Electrophilic Addition Mechanisms Involving Chloroalkynes and Related Halogenated Alkynes

Electrophilic addition is a characteristic reaction of alkynes. However, the reaction is generally slower for alkynes than for alkenes. This reduced reactivity is attributed to the higher energy of the intermediates formed, such as bridged halonium ions or vinyl cations, compared to their saturated analogs. jove.comjove.com

The halogenation of alkynes, such as the addition of Cl₂ or Br₂ across the triple bond, often proceeds through a cyclic halonium ion intermediate. jove.comntu.edu.sg In this mechanism, the alkyne's π bond acts as a nucleophile, attacking the electrophilic halogen and displacing a halide ion. This forms a strained, three-membered ring containing a positively charged halogen atom. jove.comntu.edu.sg

The subsequent step involves a backside attack on the halonium ion by the displaced halide ion (or another nucleophile present in the mixture). jove.comlibretexts.org This Sₙ2-like ring-opening results in anti-addition, where the two halogen atoms are added to opposite faces of the developing double bond, leading predominantly to the formation of a trans-dihaloalkene. jove.comlibretexts.org For internal alkyl alkynes, this pathway is often favored. openochem.org

The stability of the bridged halonium ion is a key factor. The ring strain in a vinylic halonium ion is greater than in its corresponding alkyl halonium ion from an alkene, which contributes to the slower reaction rate of alkynes. jove.com

Table 1: Stereochemical Outcome of Halogenation via Bridged Halonium Ion

| Reactant | Reagent | Intermediate | Predominant Product Stereochemistry |

|---|---|---|---|

| Internal Alkyne | X₂ (e.g., Br₂) | Bridged Bromonium Ion | anti-addition (trans-dihaloalkene) |

| 1-Chloro-1-nonyne | Cl₂ | Bridged Chloronium Ion | anti-addition (trans-trichloroalkene) |

An alternative to the bridged halonium ion pathway is a mechanism involving a discrete vinyl carbocation intermediate. openochem.orgbartleby.com This pathway is more likely when the resulting carbocation can be stabilized by adjacent groups, such as an aryl ring. openochem.org It is also considered for terminal alkynes. openochem.org In the case of 1-chloro-1-nonyne, electrophilic addition of an acid like H-X would involve the protonation of the triple bond.

The formation of a vinyl cation is generally less favorable than the formation of an alkyl carbocation due to the sp-hybridization of the carbon bearing the positive charge, making it highly unstable. libretexts.orgbyjus.com However, studies on chloro-substituted vinyl carbocations suggest that a chlorine atom attached directly to the cationic carbon can act as an electron donor through resonance, which helps to delocalize the positive charge and stabilize the intermediate. researchgate.netresearchgate.net

This carbocation, being planar, can be attacked by a nucleophile from either face, potentially leading to a mixture of syn and anti addition products. openochem.org Therefore, a loss of stereoselectivity is often indicative of a carbocation pathway. masterorganicchemistry.com

Nucleophilic Substitution and Addition Reactions of Chloroalkynes

The electron-withdrawing nature of the chlorine atom and the triple bond makes the carbon atoms of 1-chloro-1-nonyne susceptible to attack by nucleophiles. These reactions can lead to either substitution of the chlorine atom or addition across the π system.

The Michael reaction, or conjugate addition, is the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The key feature of a Michael acceptor is a double or triple bond conjugated with an electron-withdrawing group, which provides an electrophilic β-carbon. libretexts.org

Typical Michael Acceptors and Donors

| Role | Structural Feature | Examples |

|---|---|---|

| Michael Acceptor | Alkene/Alkyne conjugated with an electron-withdrawing group (EWG) | α,β-unsaturated ketones, esters, nitriles, nitroalkenes |

| Michael Donor | Stabilized nucleophile | Enolates (from malonic esters, β-ketoesters), enamines, organocuprates |

1-Chloro-1-nonyne does not fit the structural profile of a typical Michael acceptor. It lacks the necessary conjugation with a carbonyl, nitrile, or nitro group that facilitates the 1,4-addition by stabilizing the resulting enolate intermediate through resonance. masterorganicchemistry.com Consequently, the reaction of standard Michael donors with 1-chloroalkynes is not a commonly observed or mechanistically favored pathway. Nucleophilic attack is more likely to occur directly at the sp-hybridized carbons of the alkyne.

Nucleophilic attack on 1-chloro-1-nonyne can be complex, with potential for both substitution and addition, and the outcome is governed by the nature of the nucleophile, the solvent, and reaction conditions.

Regioselectivity: A nucleophile can attack either the chlorine-bearing carbon (C1) or the adjacent carbon (C2).

Attack at C1: This can lead to a nucleophilic substitution of the chloride, potentially via an Sₙ1-like mechanism involving a vinyl cation or an Sₙ2-like direct displacement.

Attack at C2: This constitutes a conjugate addition-elimination pathway. The nucleophile adds to C2, and the resulting vinylic anion can then eliminate the chloride ion.

Stereoselectivity: The stereochemical outcome depends heavily on the mechanism.

Sₙ2-type reactions at a chiral center typically proceed with inversion of configuration. libretexts.org While an sp-hybridized carbon is not a traditional chiral center, attack pathways can still have stereochemical preferences.

Sₙ1-type reactions that proceed through a planar carbocation intermediate generally lead to racemization, as the nucleophile can attack from either face. libretexts.org

Addition reactions can be either syn or anti, depending on whether the nucleophile and the subsequently added proton (from a proton source) add to the same or opposite sides of the triple bond.

The electronic properties of the chloroalkyne are crucial. The inductive effect of the chlorine atom makes C1 electron-deficient and a likely site for nucleophilic attack. However, the potential for resonance donation from chlorine's lone pairs could stabilize intermediates where the negative charge is at C2, influencing the regiochemical outcome.

Free Radical Mediated Transformations of Alkynes with Halogen Sources

Free radical reactions provide another pathway for the transformation of alkynes. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. unacademy.comucr.edu

For chloroalkynes, radical addition is a viable method for forming new carbon-carbon bonds. researchgate.net The process can be initiated by photolysis, heat, or a radical initiator, which generates a carbon-centered radical from a suitable precursor. savemyexams.com This radical then adds to the alkyne.

A key finding in the radical hydroalkylation of chloroalkynes is that the chlorine atom is typically retained in the product. researchgate.net The mechanism involves the addition of an alkyl radical (R•) to the triple bond of the chloroalkyne. This addition is regioselective, with the radical adding to the carbon not bearing the chlorine atom (C2), to form a more stable vinyl radical intermediate. This intermediate then abstracts a hydrogen atom to yield the final vinyl chloride product. The higher bond dissociation energy of the C-Cl bond compared to C-Br or C-I prevents the elimination of a chlorine radical, a common step for bromoalkynes. researchgate.net

Mechanism of Radical Addition to a Chloroalkyne

| Step | Description | Example Reaction |

|---|---|---|

| Initiation | Formation of a reactive radical (e.g., Alkyl radical R•) from a precursor. | (Not shown) |

| Propagation 1 | Addition of R• to the C2 of 1-chloro-1-nonyne to form a vinyl radical. | R• + C₇H₁₅-C≡C-Cl → C₇H₁₅-C(Cl)=C(R)• |

| Propagation 2 | H-atom abstraction by the vinyl radical from a hydrogen source (e.g., THF). | C₇H₁₅-C(Cl)=C(R)• + H-source → C₇H₁₅-C(Cl)=C(R)H + source• |

| Termination | Combination of two radical species to form a stable molecule. | 2 R• → R-R |

This methodology allows for the chemo- and regioselective hydroalkylation of chloroalkynes, transforming them into valuable vinyl chloride intermediates. researchgate.net

Transition Metal-Catalyzed Reaction Mechanisms Involving 1-Chloroalkynes

The functionalization of 1-chloroalkynes, such as 1-chloro-1-nonyne, is a pivotal area of synthetic chemistry, utilizing various transition metals to catalyze the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C(sp)-Cl bond, which is stronger and less reactive than its bromo and iodo counterparts, presents unique challenges and opportunities in these transformations. cmu.educhempedia.info Mechanistic investigations have been crucial in developing efficient protocols using palladium, copper, and gold catalysts.

Palladium Catalysis in Chloroalkyne Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis. libretexts.org For 1-chloroalkynes, these reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org However, the strength of the C-Cl bond in chloroalkynes makes the initial oxidative addition of the palladium(0) catalyst the rate-limiting step and often requires specific conditions to proceed efficiently. cmu.eduthieme-connect.com

The Sonogashira coupling, which traditionally pairs a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, has been adapted for 1-chloroalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org Reports have shown that under Sonogashira conditions [PdCl2(PPh3)2, CuI, amine], 1-chloroalkynes can serve as effective coupling partners. thieme-connect.com Competition experiments have revealed that 1-chloroalkynes can be more reactive than iodobenzene (B50100) under these conditions, leading to the desired cross-coupled diyne products. thieme-connect.com

The general mechanism for palladium-catalyzed coupling is outlined below:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the 1-chloroalkyne (R-C≡C-Cl), forming a Pd(II) intermediate. This is often the most challenging step due to the C-Cl bond strength.

Transmetalation : A second coupling partner, such as an organometallic reagent (e.g., organoboron in Suzuki coupling or organotin in Stille coupling), transfers its organic group to the Pd(II) complex. libretexts.orgrsc.orgnih.gov In the case of Sonogashira coupling, a copper acetylide, formed from a terminal alkyne and the Cu(I) co-catalyst, performs this role.

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

While palladium catalysis is highly versatile, the addition of a palladium catalyst to some copper-catalyzed reactions involving 1-chloroalkynes has been found to decrease yields due to the promotion of undesired homocoupling of the chloroalkyne. cmu.eduthieme-connect.com This highlights the delicate balance of reactivity that must be managed when designing catalytic systems for these substrates.

Copper Catalysis in Cross-Coupling Reactions

Copper catalysis is central to many alkyne coupling reactions, offering a more economical alternative to palladium. For 1-chloroalkynes, two key copper-catalyzed reactions are the Cadiot-Chodkiewicz coupling and the cross-coupling with alkynylsilanes.

The Cadiot-Chodkiewicz coupling is a classic method for synthesizing unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. rsc.orgrsc.orgresearchgate.net The generally accepted mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition/reductive elimination with the haloalkyne. rsc.org

The reactivity of the haloalkyne is critical and follows the order I > Br > Cl. Due to the inertness of the C-Cl bond, 1-chloroalkynes are the least reactive substrates in this coupling and often provide the desired diyne products in poor yields. chempedia.inforsc.org However, the use of palladium co-catalysts has been shown to improve the efficiency of heterocoupling for both iodo- and chloroalkynes in some cases. chempedia.inforsc.org

A significant advancement in the use of 1-chloroalkynes was the development of a copper(I)-catalyzed, base-free cross-coupling reaction with alkynylsilanes. rsc.orgresearchgate.net This method effectively overcomes the low reactivity of 1-chloroalkynes seen in traditional Cadiot-Chodkiewicz couplings. cmu.edu The reaction proceeds by heating the 1-chloroalkyne and an alkynylsilane with a catalytic amount of copper(I) chloride in a polar solvent like N,N-dimethylformamide (DMF). cmu.edursc.org

The proposed mechanism involves the transmetalation of an alkynyl group from silicon to the copper(I) catalyst, forming an alkynylcopper intermediate. cmu.eduresearchgate.net This species then reacts with the 1-chloroalkyne to yield the unsymmetrical diyne. This protocol has proven effective for synthesizing a variety of 1,4-disubstituted-1,3-butadiynes. cmu.eduresearchgate.net

| Alkynylsilane | 1-Chloroalkyne | Conditions | Yield (%) |

|---|---|---|---|

| (4-Methoxyphenylethynyl)trimethylsilane | 1-Chloro-2-phenylethyne | CuCl (10 mol%), DMF, 80 °C, 24 h | 90 |

| (Phenylethynyl)trimethylsilane | 1-Chloro-2-(4-methoxyphenyl)ethyne | CuCl (10 mol%), DMF, 80 °C, 48 h | 97 |

| (4-Methylphenylethynyl)trimethylsilane | 1-Chloro-2-(4-methoxyphenyl)ethyne | CuCl (10 mol%), DMF, 80 °C, 48 h | 94 |

| (4-Chlorophenylethynyl)trimethylsilane | 1-Chloro-2-phenylethyne | CuCl (10 mol%), DMF, 80 °C, 48 h | 43 |

Gold Catalysis in Chloroalkyne Transformations

Homogeneous gold catalysis is a powerful tool for activating the carbon-carbon triple bonds of alkynes toward nucleophilic attack. nih.govsci-hub.se Gold(I) complexes are particularly effective and have been used in various transformations of haloalkynes, including chloroalkynes. csic.esorganic-chemistry.orguniovi.esorganic-chemistry.org These reactions include hydration to form α-halomethyl ketones, [2+2] cycloadditions with alkenes to form cyclobutenes, and tandem hydroalkoxylation/Claisen rearrangements. csic.esnih.govmdpi.com

A proposed mechanism for the gold-catalyzed [2+2] cycloaddition between a chloroalkyne and an alkene involves the initial activation of the alkyne by the gold catalyst. nih.gov This is followed by nucleophilic attack from the alkene, leading to a cationic intermediate that cyclizes and eliminates the gold catalyst to furnish the cyclobutene (B1205218) product. nih.gov

In cationic gold(I) catalysis, the counteranion associated with the gold complex is not merely a spectator. It can profoundly influence the catalyst's activity, stability, and the selectivity of the reaction. sci-hub.sersc.org The choice of counteranion can lead to reaction pathway divergence, where a single starting material can be guided toward different products under otherwise identical conditions. researchgate.netacs.orgnih.govnih.gov

The role of the counteranion is multifaceted:

Coordinating Ability : Weakly coordinating anions (e.g., SbF₆⁻, BArF⁻) result in a more electrophilic and reactive "cationic" gold center, as they are less likely to bind to the metal and compete with the alkyne substrate. nih.govmdpi.com Strongly coordinating anions can shut down catalysis. sci-hub.se

Proton Transfer : In reactions involving protodeauration, the basicity of the counteranion can be critical. It can act as a proton shuttle, facilitating this key step. rsc.orgmdpi.com

Stabilization of Intermediates : The counteranion can stabilize or destabilize key intermediates or transition states, thereby favoring one mechanistic pathway over another. acs.orgnih.gov For example, in a study on the gold-catalyzed rearrangement of propargylic carboxylates, the use of a tosylate (⁻OTs) counteranion favored a 1,2-migration pathway, whereas a non-coordinating borate (B1201080) (⁻BArF) counteranion favored a competing 1,3-migration pathway, leading to different regioisomeric products. acs.orgnih.gov

This influence is demonstrated in the table below, which shows how changing the counteranion in a gold-catalyzed reaction of a sulfenylated propargylic carboxylate with an indole (B1671886) leads to different product ratios.

| Catalyst System (Ligand, Au Precursor, Ag Salt/Counteranion) | Conversion (%) | Product Ratio (1,2-migration product : 1,3-migration product) |

|---|---|---|

| IPrOMe, AuCl, AgOTs | >95 | 86 : 14 |

| IPrOMe, AuCl, AgNTf₂ | 63 | 69 : 31 |

| IPrOMe, AuCl, AgOTf | 72 | 67 : 33 |

| IPrOMe, AuCl, AgBArF | 68 | 29 : 71 |

This ability to tune reaction pathways by simply changing the counteranion is a powerful strategy in modern synthetic chemistry, allowing for the selective formation of complex molecules from common precursors.

Rhodium-Complex-Catalyzed Addition Reactions

Rhodium complexes are effective catalysts for various addition reactions involving alkynes. numberanalytics.com For instance, the addition of chloroacetyl chlorides to terminal alkynes is catalyzed by Rh(acac)(CO)(AsPh₃) to produce (Z)-1,4-dichloro-3-buten-2-one derivatives. nih.gov While this specific reaction does not use 1-chloro-1-nonyne, it demonstrates the capability of rhodium catalysts to facilitate additions to alkynes. nih.gov

In the context of 1-chloroalkynes, rhodium-catalyzed reactions can proceed through several mechanistic pathways. A key feature of rhodium catalysis is its ability to activate C-H bonds and facilitate C-C bond formation. mdpi.com The catalytic cycle often involves oxidative addition of a substrate to the rhodium center, followed by insertion of the alkyne, and subsequent reductive elimination to yield the product and regenerate the catalyst. numberanalytics.comresearchgate.net

For example, in the rhodium-catalyzed hydroacylation of alkynes, an aldehyde's C-H bond is activated to form a C-C bond with the alkyne. rsc.org While specific studies on the rhodium-catalyzed addition of substrates to 1-chloro-1-nonyne are not extensively detailed in the provided results, the general principles of rhodium catalysis suggest that such reactions are feasible and would likely involve the activation of the 1-chloroalkyne by the rhodium complex. numberanalytics.com

A proposed general mechanism for the rhodium-catalyzed addition of a generic reagent H-X to an alkyne is outlined below. This mechanism is based on established principles of rhodium catalysis. nih.govnih.govpku.edu.cn

| Step | Description | Intermediate |

| 1 | Oxidative addition of H-X to the Rh(I) catalyst. | H-Rh(III)-X species |

| 2 | Coordination of the alkyne to the Rh(III) complex. | Alkyne-Rh(III) complex |

| 3 | Insertion of the alkyne into the Rh-H or Rh-X bond. | Alkenyl-Rh(III) complex |

| 4 | Reductive elimination of the product. | Product and regenerated Rh(I) catalyst |

This table illustrates a plausible pathway for the addition reaction. The specific pathway, including which bond of the reagent adds first, would depend on the nature of the reagent and the ligands on the rhodium catalyst.

Mechanistic Principles of Haloalkyne Activation in Catalysis

The activation of haloalkynes by transition metal catalysts is a fundamental process that enables their participation in a wide array of synthetic transformations. acs.orgresearchgate.netnih.gov The interaction between the haloalkyne and the metal center can lead to the formation of several key intermediates, which dictate the outcome of the reaction. acs.orgresearchgate.netnih.gov

In the presence of a transition metal catalyst, a haloalkyne can act as a ligand, donating electron density from its π-system to the metal center. libretexts.orgsathyabama.ac.in One mode of coordination involves the formation of a σ-acetylene–metal complex, also known as a metallacyclopropene. nih.gov In this type of complex, the alkyne formally acts as a dianionic ligand, forming two σ-bonds with the metal. nih.gov The bonding is best described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the alkyne's π-orbital to an empty metal d-orbital and π-back-donation from a filled metal d-orbital to the alkyne's π*-antibonding orbital. libretexts.orgsathyabama.ac.inwikipedia.org This interaction leads to a significant distortion of the alkyne geometry, with the C-C bond lengthening and the substituents bending away from linearity. wikipedia.org The formation of these σ-complexes is a crucial step in many catalytic reactions, as it activates the alkyne towards further transformations. acs.orgresearchgate.netnih.gov

Alternatively, the haloalkyne can coordinate to the metal center in a π-fashion, forming a π-acetylene–metal complex. acs.orgresearchgate.netnih.gov In this mode, the alkyne acts as a neutral two-electron donor, with the π-bond of the alkyne interacting with the metal. libretexts.orgsathyabama.ac.in The bonding in π-complexes is also described by the Dewar-Chatt-Duncanson model, but the degree of back-donation is generally less than in σ-complexes. libretexts.orgsathyabama.ac.in As a result, the geometry of the alkyne is less distorted in π-complexes compared to σ-complexes. wikipedia.org These π-complexes are often intermediates in catalytic cycles and can undergo further reactions, such as insertion into metal-ligand bonds or rearrangement to other types of intermediates. libretexts.org The balance between σ- and π-complex formation is influenced by factors such as the nature of the metal, its oxidation state, and the ligands surrounding it. mdpi.com

A third important class of intermediates in haloalkyne catalysis is the halovinylidene–metal complex. acs.orgresearchgate.netnih.gov These species can be formed from terminal haloalkynes through a rearrangement process. wikipedia.org In the case of 1-chloro-1-nonyne, this would involve a 1,2-migration of the chlorine atom to the adjacent carbon, leading to a metal-bound vinylidene species with the chlorine atom attached to the α-carbon. These halovinylidene intermediates are highly reactive and can participate in a variety of subsequent transformations, including cycloadditions and coupling reactions. acs.org The formation of halovinylidene complexes provides an alternative reaction pathway that can lead to products that are not accessible through the direct reaction of the haloalkyne. acs.orgresearchgate.netnih.gov

The interplay between these different modes of activation—σ-complexation, π-complexation, and halovinylidene formation—underpins the rich and diverse reactivity of haloalkynes in transition metal catalysis. acs.orgresearchgate.netnih.gov

Computational Chemistry and Theoretical Studies on Chloroalkynes

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding the step-by-step pathways of chemical reactions. hokudai.ac.jp By modeling the potential energy surface of a reaction, these methods can identify stable intermediates, transition states, and products, thereby constructing a detailed mechanistic picture. hokudai.ac.jp For chloroalkynes, these calculations have been pivotal in explaining their unique reactivity in various transformations, from cycloadditions to metal-catalyzed coupling reactions. researchgate.netnih.govacs.org

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of organic reactions due to its balance of computational cost and accuracy. mdpi.comnih.gov DFT methods are used to calculate the electronic structure of molecules, which in turn allows for the exploration of reaction pathways and the energies of species along these paths. mdpi.com

In the context of 1-chloro-1-nonyne, quantum chemical calculations have been performed to determine its optimal three-dimensional structure and other properties. A common and robust computational approach involves using the DFT-B3LYP functional with the 6-31G* basis set for geometry optimization and frequency calculations. molinstincts.com This level of theory provides a good balance of accuracy and computational efficiency for organic molecules. molinstincts.com

DFT calculations have been instrumental in understanding the role of the chlorine substituent in various reactions. For instance, in the rhodium-catalyzed Pauson-Khand reaction of 1,6-chloroenynes, DFT studies revealed that the electron-withdrawing chlorine atom pre-polarizes the alkyne. researchgate.netnih.gov This pre-polarization lowers the energy barrier for the formation of the key metallacycle intermediate, facilitating the reaction. researchgate.netnih.gov Similarly, in gold-catalyzed [2+2] cycloadditions between chloroalkynes and unactivated alkenes, theoretical studies help to explain the observed high regioselectivity. acs.org

Computational studies have also shed light on the mechanism of other reactions, such as the retro-Cope elimination. DFT calculations on related push-pull alkynes and their 1-chlorinated counterparts have been used to investigate reaction pathways and predict reactivity, confirming that activation free energies decrease with increasing electronegativity at the propargylic position. nih.gov

| Reaction Type | Compound Class | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| Geometry Optimization | 1-Chloro-1-nonyne | DFT-B3LYP/6-31G* | Provides an excellent starting geometry for more intensive quantum calculations. | molinstincts.com |

| Pauson-Khand Reaction | 1,6-Chloroenynes | DFT | The chloro-substituent pre-polarizes the alkyne, lowering the barrier for metallacycle formation. | researchgate.netnih.gov |

| [2+2] Cycloaddition | Chloroalkynes and Alkenes | DFT | Helps rationalize the high regioselectivity observed in gold-catalyzed reactions. | acs.org |

| Retro-Cope Elimination | 1-Chloroalkynes (comparative) | DFT | Calculations of activation free energies help predict reactivity trends. | nih.gov |

| Haloalkynylation | Chloro- and Bromoalkynes | DFT | Used to understand the mechanism of formal insertion of alkenes into the haloalkyne. | csic.es |

The analysis of transition states is crucial for understanding reaction rates and selectivity. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation energy, ΔG‡) determine the kinetics of the reaction. libretexts.org Computational chemistry allows for the precise location of transition state structures and the calculation of their energies, providing quantitative insights into reaction barriers. libretexts.org

For example, in the aforementioned Pauson-Khand reaction, DFT calculations not only identified the key transition states but also quantified the energy barriers. researchgate.netnih.gov The calculations showed how the steric profile of the chloroalkyne promotes a favorable interaction with the chiral ligand in the enantiodetermining step, leading to high enantioselectivity. researchgate.netnih.gov

In studies of retro-Cope elimination reactions, calculated transition state geometries reveal stabilizing hyperconjugative interactions between propargylic substituents and the forming carbon-nitrogen bond. nih.gov The activation free energies (ΔG‡) calculated for these processes provide a direct measure of the reaction barrier. nih.gov Similar analyses for reactions involving 1-chloro-1-nonyne would involve locating the transition state for a given transformation and calculating its energy relative to the reactants to predict the reaction's feasibility and rate.

| Reaction | System | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| Retro-Cope Elimination | Cyclooctyne + Dimethylhydroxylamine | Activation Energy (ΔE‡) | 18.9 kcal/mol | nih.gov |

| Retro-Cope Elimination | 2-Butyne + Dimethylhydroxylamine | Activation Energy (ΔE‡) | 15.8 kcal/mol | rsc.org |

| Retro-Cope Elimination | Bicyclo[6.1.0]nonyne (BCN) + Dimethylhydroxylamine | Activation Energy (ΔE‡) | 2.1 kcal/mol | rsc.org |

| Hydroamination | Push-pull ynol ethers vs. 1-chloroalkynes | Activation Free Energy (ΔG‡) | Activation energy decreases with increasing electronegativity of propargylic substituents. | nih.gov |

Molecular Modeling and Simulation of Chloroalkyne Reactivity and Selectivity

Molecular modeling and simulation encompass a broader range of computational techniques, including quantum mechanics, molecular mechanics, and molecular dynamics, to study chemical systems at the atomic level. springer.commdpi.com These methods are applied to understand and predict the reactivity and selectivity (chemo-, regio-, and stereo-selectivity) of reactions involving chloroalkynes. researchgate.net

Simulations can provide insights into how solvents, catalysts, and substituents influence the course of a reaction. For instance, molecular dynamics simulations can model the dynamic behavior of a chloroalkyne and a catalyst in solution, revealing preferential binding modes or conformational changes that lead to a specific product. mdpi.com In the case of gold-catalyzed reactions of chloroalkynes, modeling can help to understand how different phosphine (B1218219) ligands steer the reaction towards [2+2] cycloaddition or haloalkynylation products by altering the steric and electronic environment around the metal center. csic.es DFT calculations have shown that for enantioselective reactions, the steric profile of the chloroalkyne can be crucial in promoting favorable interactions that determine the stereochemical outcome. researchgate.netnih.gov

Predictive Studies for Organic Transformations Involving Chloroalkynes

A significant frontier in computational chemistry is the move from explaining known reactivity to predicting new, undiscovered transformations. nih.gov By leveraging quantum chemical calculations, researchers can screen potential reactions, design novel catalysts, and explore synthetic routes before undertaking extensive and costly experimental work. nih.govrsc.org

For chloroalkynes like 1-chloro-1-nonyne, predictive studies could involve several strategies:

Automated Reaction Path Searching: Algorithms can automatically explore the potential energy surface starting from the reactants (e.g., 1-chloro-1-nonyne and a reaction partner) to discover all feasible reaction pathways, including unexpected ones. hokudai.ac.jpmit.edu

Catalyst Design: Computational screening can be used to design new catalysts with enhanced activity or selectivity for a desired transformation. For example, by modeling the Sonogashira coupling of 1-chloro-1-nonyne, different ligands on the palladium or copper catalyst could be computationally evaluated to predict which would give the highest yield. researchgate.netlibretexts.org

Substrate Scope Prediction: Before attempting a new reaction in the lab, quantum calculations can predict whether it will be successful for a range of substrates. For example, the viability of a new cycloaddition reaction could be tested computationally with chloroalkynes bearing various functional groups to predict the electronic and steric limits of the transformation. nih.gov

These predictive approaches, driven by the increasing power of computers and the accuracy of theoretical methods, are poised to revolutionize the development of synthetic methodologies involving chloroalkynes. nih.gov

Advanced Analytical Techniques for Characterization and Monitoring of Chloroalkynes

Spectroscopic Methodologies for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For 1-chloro-1-nonyne, the most diagnostic absorption bands would be those corresponding to the chloroalkyne moiety. The carbon-carbon triple bond (C≡C) stretching vibration in chloroalkynes is expected to appear in the 2100-2260 cm⁻¹ region. libretexts.org The intensity of this absorption is often weak for internal alkynes. The carbon-chlorine (C-Cl) single bond stretch typically appears in the fingerprint region of the spectrum, generally between 850 and 550 cm⁻¹. libretexts.orgorgchemboulder.com Additionally, the spectrum would feature strong, sharp peaks in the 2850-3000 cm⁻¹ range due to the C-H stretching vibrations of the heptyl alkyl chain. libretexts.org

Table 3: Predicted Characteristic IR Absorption Frequencies for 1-Chloro-1-nonyne

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong |

| C≡C Stretch | Alkyne | 2100 - 2260 | Weak to Medium |

| C-Cl Stretch | Alkyl Halide | 550 - 850 | Medium to Strong |

Frequency ranges are based on established correlation charts. libretexts.orglibretexts.org

UV-Visible Spectroscopy in Chloroalkyne Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most informative for compounds containing chromophores, which are typically systems of conjugated π-electrons.

1-chloro-1-nonyne lacks an extended conjugated system. The electronic transitions available to a non-conjugated alkyne, such as the π → π* transition of the triple bond, require high energy and thus absorb light in the far-UV region (typically below 200 nm). researchgate.net This region is not accessible by standard UV-Vis spectrophotometers. Consequently, a UV-Vis spectrum of 1-chloro-1-nonyne recorded between 200 and 800 nm is not expected to show any significant absorption bands. The absence of absorption in this range can therefore be used to confirm the lack of conjugation in the molecule.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the chemical analysis of compounds like 1-chloro-1-nonyne, providing critical information for both its identification and quantification. In MS, a sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. The high sensitivity and specificity of MS make it indispensable for structural elucidation and trace-level detection. algimed.com When coupled with chromatographic techniques, its capabilities are further enhanced, allowing for the analysis of complex mixtures. currenta.deyoutube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished from conventional mass spectrometry by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy and precision, often to sub-parts-per-million (ppm) levels. This capability allows for the determination of an ion's elemental composition from its exact mass. algimed.comcurrenta.de

For the identification of 1-chloro-1-nonyne (C9H15Cl), HRMS provides an unambiguous molecular formula. The presence of the chlorine atom is definitively confirmed by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) separated by approximately 2 Da, with a relative intensity ratio of about 3:1. currenta.delibretexts.org HRMS can resolve these isotopic peaks and measure their masses with high accuracy, confirming the presence and number of chlorine atoms in the molecule. currenta.denih.gov This level of accuracy is crucial for distinguishing 1-chloro-1-nonyne from other compounds that may have the same nominal mass but different elemental formulas. algimed.com

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) | Expected Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ (with ³⁵Cl) | C₉H₁₅³⁵Cl | 158.08863 | 100 |

| [M+2]⁺ (with ³⁷Cl) | C₉H₁₅³⁷Cl | 160.08568 | 32 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry, or MS/MS, is a technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. currenta.de In an MS/MS experiment, a precursor ion (for instance, the molecular ion of 1-chloro-1-nonyne) is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID) to break it into smaller product ions, and these fragments are then analyzed in the second stage of the mass spectrometer.

The fragmentation pattern provides a structural fingerprint of the molecule. miamioh.edu For 1-chloro-1-nonyne, fragmentation would likely occur at the weakest bonds, leading to the loss of neutral fragments. libretexts.org The fragmentation pattern would be characterized by cleavages along the nonyl alkyl chain and potential loss of the chlorine atom or hydrogen chloride (HCl). Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. For example, the fragmentation of the long alkyl chain typically results in clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org The identification of these characteristic fragments provides strong evidence for the structure of 1-chloro-1-nonyne. mdpi.com

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Product Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 158.09 | C₂H₅• (Ethyl radical) | 129.06 | [C₇H₁₀Cl]⁺ |

| 158.09 | C₃H₇• (Propyl radical) | 115.05 | [C₆H₈Cl]⁺ |

| 158.09 | C₄H₉• (Butyl radical) | 101.03 | [C₅H₆Cl]⁺ |

| 158.09 | C₅H₁₁• (Pentyl radical) | 87.02 | [C₄H₄Cl]⁺ |

| 158.09 | HCl (Hydrogen Chloride) | 122.11 | [C₉H₁₄]⁺• |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like 1-chloro-1-nonyne. nih.govshimadzu.com

In GC-MS, the sample is first injected into the gas chromatograph, where it is vaporized. libretexts.org The volatile components are then separated as they travel through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compounds between the mobile phase (an inert carrier gas) and the stationary phase. libretexts.orglibretexts.org As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. youtube.com This process generates a chromatogram showing the separation of components over time and a mass spectrum for each component, allowing for positive identification. youtube.comlibretexts.org GC-MS provides excellent sensitivity and is a standard method for the detection and quantification of volatile halogenated hydrocarbons in various matrices. oup.comnih.govacs.org

| Parameter | Typical Setting |

|---|---|

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | 40-400 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. rsc.org While 1-chloro-1-nonyne is a volatile compound suitable for GC-MS, LC-MS could be employed for its analysis if it is part of a complex, non-volatile mixture or if derivatization is performed to enhance its detection by LC-MS. nih.gov

In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The components of the mixture are separated based on their interactions with the stationary and mobile phases. rsc.org The separated components then flow into the mass spectrometer's ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), where they are ionized before being detected. LC-MS is highly versatile and can analyze a wide range of compounds with varying polarities and molecular weights. rsc.orgacs.org

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. wiley.com By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures, resulting in dramatically improved resolution, higher speed, and greater sensitivity. researchgate.netnih.gov

When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique becomes a highly selective and sensitive tool for quantitative and qualitative analysis. researchgate.net For the analysis of chloroalkynes or their derivatives in complex matrices, UHPLC-MS/MS would offer superior separation efficiency, reducing matrix effects and improving detection limits. nih.govsemanticscholar.orgnih.gov The combination of high-efficiency separation with the specificity of MS/MS allows for reliable identification and quantification even at very low concentrations. researchgate.net

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Length | 100 - 250 mm | 50 - 150 mm |

| Operating Pressure | Up to 6,000 psi (400 bar) | Up to 15,000 psi (1,000 bar) or higher |

| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 1-10 min) |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

| Solvent Consumption | Higher | Lower |

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. nih.govjournalagent.com The underlying principle involves the differential distribution of compounds between a stationary phase and a mobile phase that percolates through it. neu.edu.tr For 1-chloro-1-nonyne, chromatographic methods are essential for its isolation from reaction byproducts and for assessing its purity.

Gas Chromatography (GC) , as described in section 5.2.3, is not only an analytical tool but also a powerful preparative technique for volatile compounds. By scaling up the column size and injection volume, GC can be used to isolate pure fractions of 1-chloro-1-nonyne from a synthetic mixture. The purity of the collected fractions can then be re-analyzed to ensure the absence of impurities.

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique. nih.gov In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. researchgate.net By selecting the appropriate stationary phase (e.g., normal-phase or reverse-phase) and mobile phase composition, a high degree of separation can be achieved. For a relatively nonpolar compound like 1-chloro-1-nonyne, reverse-phase HPLC using a C18 column with a mobile phase like methanol/water or acetonitrile/water would be a common choice. A detector, such as a UV detector (if the compound has a chromophore) or a refractive index detector, is used to monitor the column effluent. The area of the peak corresponding to 1-chloro-1-nonyne in the resulting chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

Other chromatographic methods like Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. nih.govjournalagent.com In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a chamber containing a suitable mobile phase. The separation of components is visualized, providing a quick assessment of the mixture's complexity and the presence of the desired product.

Gas Chromatography (GC)

Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds like 1-chloro-1-nonyne. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Research Findings: The analysis of halogenated organic compounds, including chloroalkynes, is well-established using GC. researchgate.netnih.gov For 1-chloro-1-nonyne, a non-polar compound, a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane or phenyl-substituted polysiloxane, is typically employed. This allows for effective separation based on boiling point and analyte-phase interactions.

Several detectors are suitable for the analysis of 1-chloro-1-nonyne:

Flame Ionization Detector (FID): A universal detector for organic compounds, providing good sensitivity.

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it particularly suitable for trace analysis of 1-chloro-1-nonyne. nih.gov

Halogen-Specific Detector (XSD): Offers high selectivity for halogenated compounds, reducing interference from non-halogenated matrix components. nih.gov

Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides definitive identification of 1-chloro-1-nonyne based on its mass spectrum, in addition to quantification. researchgate.net

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Detector | ECD at 300 °C or MS (Scan range 50-350 amu) |

| Expected Retention Time | Dependent on specific conditions, but will elute after shorter-chain haloalkynes. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and cost-effective technique used for qualitative monitoring of reactions, checking compound purity, and determining appropriate solvent systems for column chromatography. libretexts.orgorgchemboulder.com

Research Findings: For a non-polar compound like 1-chloro-1-nonyne, normal-phase TLC is typically used. khanacademy.org This involves a polar stationary phase, most commonly silica gel coated on a plate, and a non-polar mobile phase (eluent). orgchemboulder.comchemistryhall.com The compound is spotted near the bottom of the plate, which is then placed in a chamber containing the eluent. The eluent ascends the plate via capillary action, and separation occurs based on differing affinities of the compounds for the stationary and mobile phases. khanacademy.org Due to its low polarity, 1-chloro-1-nonyne will have a weak affinity for the polar silica gel and will travel further up the plate with the non-polar eluent, resulting in a high retention factor (Rf) value. libretexts.org

Visualization of the separated spots can be achieved by:

UV Light: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light (such as those with conjugation) will appear as dark spots. libretexts.org

Staining: Stains that react with the alkyne functional group, such as a potassium permanganate solution, can be used. The triple bond will react with the permanganate, resulting in a yellow or brown spot on a purple background. libretexts.org

| Compound | Function | Eluent System (Hexane:Ethyl Acetate 9:1) | Expected Rf Value |

|---|---|---|---|

| 1-Nonyne | Starting Material | Non-polar | ~0.85 |

| 1-chloro-1-nonyne | Product | Non-polar | ~0.80 |

| 1,2-dichloro-1-nonene | Potential Byproduct | More polar than product | ~0.70 |

Ion Chromatography (IC) for Ionic Species Analysis

While the previously mentioned chromatographic methods analyze the neutral 1-chloro-1-nonyne molecule, Ion Chromatography is a specialized technique designed to separate and quantify ionic species. carleton.edu Its primary role in the context of 1-chloro-1-nonyne is for quality control, specifically the determination of ionic impurities.

Research Findings: The synthesis of 1-chloro-1-nonyne may involve reagents that leave residual ionic species, such as chloride (Cl⁻) ions. These impurities can be detrimental in subsequent applications. IC is highly effective for determining the concentration of anions like chloride, even in organic matrices or aqueous extracts of the product. wisc.eduthermofisher.com The method involves passing a liquid sample through an ion-exchange column, which separates ions based on their interaction with the resin. carleton.edu A conductivity detector is then typically used to measure the concentration of the eluted ions. wisc.edushimadzu.com This technique provides high sensitivity, allowing for the detection of ionic impurities at parts-per-billion (ppb) levels. carleton.edu

Elemental Analysis and Trace Impurity Determination

Elemental analysis techniques are employed to confirm the elemental composition of 1-chloro-1-nonyne and to quantify trace-level impurities, particularly metals, that may originate from catalysts or reactors used during synthesis.

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for determining the presence of trace metals in a sample. spectroscopyonline.com It is not used to analyze the intact 1-chloro-1-nonyne molecule but rather to identify and quantify elemental impurities.

Research Findings: The analysis of organic matrices for trace metals is a common application of ICP-OES. astm.orgicpms.cz A sample of 1-chloro-1-nonyne, typically diluted in an appropriate organic solvent, is introduced into a high-temperature argon plasma (around 10,000 K). youtube.com The intense heat atomizes the sample and excites the atoms of any trace metals present. As these excited atoms relax to a lower energy state, they emit light at characteristic wavelengths for each specific element. youtube.com A spectrometer separates these wavelengths, and the intensity of the emitted light is proportional to the concentration of the element in the sample. This method is crucial for detecting residual catalysts (e.g., palladium, copper) or other metallic contaminants.

| Element | Potential Source | Typical Detection Limit (in solution) |

|---|---|---|

| Copper (Cu) | Catalyst | 1-10 ppb |

| Palladium (Pd) | Catalyst | 5-20 ppb |

| Iron (Fe) | Reactor corrosion | 1-10 ppb |

| Nickel (Ni) | Catalyst, Reactor corrosion | 2-15 ppb |

| Zinc (Zn) | Contamination | 1-5 ppb |

X-ray Fluorescence (XRF) Spectrometry for Elemental Composition

X-ray Fluorescence spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for quantifying the chlorine content in 1-chloro-1-nonyne. machinerylubrication.com

Applications of 1 Chloroalkynes in Complex Organic Synthesis

Construction of Carbon-Carbon Bonds

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and 1-chloroalkynes, including 1-chloro-1-nonyne, serve as key electrophilic partners in a variety of coupling reactions. Their ability to participate in cross-coupling and cycloaddition reactions facilitates the synthesis of a wide array of important structural motifs, such as conjugated diynes and highly substituted cyclic systems.

Cross-coupling reactions are fundamental transformations that unite two different carbon fragments, typically with the aid of a transition metal catalyst. For 1-chloroalkynes, the polarized C(sp)-Cl bond is the site of reactivity, allowing for coupling with various nucleophilic partners. While 1-iodo- and 1-bromoalkynes are generally more reactive, 1-chloroalkynes offer advantages in terms of stability and cost, driving research into efficient catalytic systems for their activation. rsc.orgnrochemistry.com

The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org A variation of this reaction involves the coupling of a haloalkyne with a terminal alkyne. In this context, 1-chloroalkynes are generally less reactive than their bromo and iodo counterparts. rsc.orgnrochemistry.com The relative reactivity order for the organic halide is I > OTf > Br > Cl. nrochemistry.com Consequently, achieving efficient Sonogashira-type couplings with 1-chloroalkynes often requires more forcing conditions or specialized catalytic systems compared to those used for more reactive haloalkynes. Research has shown that while palladium co-catalysis can enhance the yield in copper-catalyzed couplings of 1-bromoalkynes, 1-chloroalkynes exhibit lower reactivity under similar conditions. rsc.org This necessitates the development of more active catalyst systems to enable the effective use of substrates like 1-chloro-1-nonyne in Sonogashira couplings.

The copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne, known as the Cadiot-Chodkiewicz coupling, is a classic method for synthesizing unsymmetrical 1,3-diynes. rsc.org These diynes are significant motifs in biologically active molecules and advanced materials. rsc.org The reaction typically utilizes a copper(I) salt, such as CuI, and a base. While the reaction works most efficiently with 1-bromoalkynes, the use of 1-chloroalkynes is possible, though they are generally less reactive. rsc.org The development of highly active copper-based catalytic systems is crucial for extending the scope of this reaction to include less reactive electrophiles like 1-chloro-1-nonyne. Such advancements aim to overcome the stronger C-Cl bond and achieve high yields and selectivity with minimal homocoupling byproducts. rsc.org

Palladium catalysts are exceptionally versatile in forging carbon-carbon bonds. kyoto-u.ac.jprsc.orgresearchgate.net In the context of 1-chloroalkynes, palladium-catalyzed reactions represent a powerful strategy for creating complex molecules. Palladium(0) species can undergo oxidative addition into the C(sp)-Cl bond of a compound like 1-chloro-1-nonyne, forming an alkynylpalladium(II) complex. This intermediate can then react with a variety of coupling partners. For instance, palladium-catalyzed cross-coupling reactions provide a route to terminal and internal conjugated diynes. acs.org While many protocols are optimized for iodo- and bromoalkynes, ongoing research focuses on developing ligands and reaction conditions that facilitate the activation of the more challenging C-Cl bond in 1-chloroalkynes. acs.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Description | Role of 1-Chloroalkyne | Catalyst System | Ref. |

| Sonogashira Coupling | Cross-coupling of a terminal alkyne with an organic halide. | Electrophilic Partner | Pd(0) catalyst, Cu(I) cocatalyst, Base | wikipedia.org, libretexts.org |

| Cadiot-Chodkiewicz Coupling | Copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne. | Electrophilic Partner | Cu(I) salt, Base (often with Pd co-catalyst) | rsc.org |

| Negishi Coupling | Cross-coupling of an organozinc reagent with an organic halide. | Electrophilic Partner | Pd(0) or Ni(0) catalyst | kyoto-u.ac.jp |

| Suzuki Coupling | Cross-coupling of an organoboron reagent with an organic halide. | Electrophilic Partner | Pd(0) catalyst, Base | kyoto-u.ac.jp |

A more recent innovation in cross-coupling is the reaction between two different electrophiles, known as cross-electrophile coupling. nih.govresearchgate.net These reactions, often enabled by metallaphotoredox catalysis, can couple partners like 1-chloro-1-nonyne with other chloro-compounds, such as α-chloroesters. princeton.edunih.gov For example, a nickel-catalyzed asymmetric reductive cross-coupling has been developed for α-chloroesters and aryl iodides. nih.govchemrxiv.org Adapting such methodologies to couple 1-chloroalkynes would involve the selective activation of one C-Cl bond over the other, presenting a significant synthetic challenge. A successful protocol could generate novel α-alkynyl ester products, which are valuable synthetic intermediates. This strategy avoids the pre-formation of sensitive organometallic reagents and can tolerate a wide range of functional groups. chemrxiv.org

Cycloaddition reactions are powerful processes for constructing cyclic molecules in a single, often stereospecific, step. libretexts.orgresearchgate.net 1-Chloroalkynes, acting as the "alkyne" component, can participate in various cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions, leading to highly functionalized carbo- and heterocyclic systems. nih.govillinois.edu The chlorine substituent can influence the regioselectivity and reactivity of the cycloaddition. nih.gov

For instance, 1-chloroalkynes have been shown to undergo cycloaddition with η⁴-(vinylketene)iron(0) complexes to produce substituted chlorocatechols. nih.gov In a study using various 1-haloalkynes, 1-chlorohexyne reacted with an ethoxyvinylketeneiron(0) complex in THF to afford the corresponding cycloadduct in 72% yield. nih.gov This demonstrates the utility of 1-chloroalkynes in formal [4+2] cycloadditions. The regioselectivity of the halogen's placement on the resulting aromatic ring was found to depend on the other alkyne substituent. nih.gov Similarly, gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have been developed to synthesize substituted cyclobutenes. organic-chemistry.org Another notable application is the strain-promoted cycloaddition between chloro-substituted sydnones and bicyclo-[6.1.0]-nonyne (BCN), where the chloro-substituent significantly enhances the reaction rate. researchgate.net These examples highlight the potential of 1-chloro-1-nonyne as a partner in cycloaddition chemistry for the efficient synthesis of complex cyclic structures.

Table 2: Examples of Cycloaddition Reactions with Haloalkynes

| Reaction Type | Diene/Dipole/Alkene | Haloalkyne Example | Product Type | Catalyst/Conditions | Yield (%) | Ref. |

| [4+2] Cycloaddition | Ethoxyvinylketeneiron(0) complex | 1-Chlorohexyne | Chlorocatechol derivative | THF, heat | 72 | nih.gov |

| [4+2] Cycloaddition | Ethoxyvinylketeneiron(0) complex | 1-Bromohexyne | Bromocatechol derivative | DMF, heat | 28 | nih.gov |

| [2+2] Cycloaddition | Unactivated Alkenes | General Chloroalkynes | Substituted Cyclobutenes | Au(I) catalyst | N/A | organic-chemistry.org |

| Strain-Promoted [3+2] Cycloaddition | Phenyl Sydnone | Bicyclononyne (dipolarophile) | Pyrazole derivative | Metal-free, physiological conditions | N/A | researchgate.net |

N/A: Data not available for specific yield but reaction is reported as effective.

Formation of Diene and Polyene Systems

The synthesis of 1,4-dienes from 1-chloroalkynes is a less direct transformation that typically involves a multi-step sequence. A common strategy involves the coupling of the chloroalkyne with an allylic partner. While direct coupling can be challenging, one plausible route is the conversion of the 1-chloroalkyne into a more reactive organometallic species.

For instance, a 1-chloroalkyne can be transformed into a terminal alkyne, which can then participate in various cross-coupling reactions. A subsequent metal-catalyzed hydroallylation or a coupling with an allyl electrophile would furnish the desired 1,4-diene skeleton. organic-chemistry.org Alternatively, titanium-mediated cross-coupling reactions between allylic alcohols and internal alkynes have been shown to produce stereodefined 1,4-dienes. nih.gov Adapting this methodology to a 1-chloroalkyne would involve its use as the alkyne component, reacting with an allylic alkoxide to form the C-C bond, yielding a chlorinated 1,4-diene product. nih.gov The reaction often proceeds with high regio- and stereoselectivity. nih.gov

Another approach is the palladium-catalyzed cross-coupling of organoboron compounds, such as potassium vinyltrifluoroborates, with allylic acetates, which provides a reliable method for constructing 1,4-dienes. organic-chemistry.org A strategy starting from a 1-chloroalkyne could involve its conversion to an alkynylboron species, followed by coupling with an appropriate vinyl partner and subsequent reaction with an allyl acetate.

Alkynylation of Carbonyl Compounds

1-Chloroalkynes serve as electrophilic alkynylating agents for the α-alkynylation of carbonyl compounds. rsc.org This transformation is crucial for introducing an alkyne moiety adjacent to a carbonyl group, forming valuable propargyl ketone or ester building blocks. The reaction typically proceeds by generating a nucleophilic enolate from the carbonyl compound using a strong base, which then attacks the electrophilic carbon of the 1-chloroalkyne.

A common method involves the use of lithium bases, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the α-carbon of a ketone, ester, or amide at low temperatures (e.g., -78 °C). rsc.orgrsc.org The resulting enolate undergoes nucleophilic substitution with the 1-chloroalkyne. rsc.orgscispace.com Research has demonstrated the successful α-alkynylation of various carbonyl compounds, including esters, amides, and thioesters, using this approach. rsc.org

The scope of this reaction has been explored with various substrates, showing good to excellent yields. For example, dihydrobenzofuran esters and amides have been effectively alkynylated with chloroalkynes. rsc.org

| Carbonyl Substrate | Base | Chloroalkyne | Product Yield (%) |

| Dihydrobenzofuran ester | LiHMDS | Chloroethynyltrimethylsilane | 94 |

| Dihydrobenzofuran ester with methylenedioxy group | LiHMDS | Chloroethynyltrimethylsilane | 68 |

| Dihydrobenzofuran amide | LiHMDS | tert-Butyl chloroacetylene | 85 |

| Thioester analogue | LiHMDS | Chloroethynyltrimethylsilane | ~100 |

Table data sourced from research on the alkynylation of various carbonyl substrates. rsc.org

Construction of Carbon-Heteroatom Bonds

Nucleophilic Additions to Form C(sp2)–Heteroatom Bonds

1-Chloroalkynes are effective substrates for metal-catalyzed hydrofunctionalization reactions, where a heteroatom-hydrogen bond (e.g., O-H, N-H, S-H) adds across the triple bond. acs.org These reactions result in the formation of a carbon-heteroatom bond at one of the sp-hybridized carbons, yielding a vinyl chloride derivative where the new bond is to an sp2-hybridized carbon.

Gold and silver catalysts are particularly effective in promoting these transformations. For instance, gold(I) complexes can catalyze the intermolecular hydroarylation of chloroalkynes with electron-rich arenes. uniovi.escsic.es The reaction proceeds via an anti-addition of the C-H bond across the alkyne, which is activated by π-coordination to the cationic gold catalyst, leading exclusively to (Z)-styryl chloride products. uniovi.escsic.es

Similarly, the addition of oxygen nucleophiles has been achieved. The silver-catalyzed addition of 4-hydroxycoumarins to bromoalkynes proceeds with high selectivity, and chloroalkynes have been noted to undergo the same process. uniovi.escsic.es This yields (Z)-β-chloroenol ethers, demonstrating a stereoselective anti-addition of the O-H bond.

| Nucleophile | Chloroalkyne | Catalyst System | Product Type | Stereochemistry |

| Electron-rich Arene | Aryl-substituted 1-chloroalkyne | [AuCl(tBuBrettPhos)] / NaBARF | (Z)-Styryl chloride | anti-addition |

| 4-Hydroxycoumarin | Aryl-substituted 1-chloroalkyne | Silver(I) oxide | (Z)-β-Chloroenol ether | anti-addition |

Bioorthogonal Chemical Transformations via Chloroalkyne Scaffolds

Bioorthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org These reactions rely on functional groups that are abiotic and mutually reactive under physiological conditions. uu.se While azides and strained alkynes are the most common bioorthogonal partners, the development of new reactive pairs is an ongoing area of research. wikipedia.org

Chloroalkynes represent a potential scaffold for bioorthogonal transformations, although their application is less developed than mainstream click chemistry. The chloroalkyne functional group is not naturally present in cells and possesses a reactive C-Cl bond and an electrophilic triple bond. A key challenge is ensuring that its reactivity is highly specific toward an intended probe and does not lead to off-target reactions with endogenous nucleophiles like thiols (e.g., cysteine residues in proteins). uu.senews-medical.net

One strategy involves using chloroalkane-functionalized tags that bind to specific proteins, such as the HaloTag, to introduce a reactive handle at a specific cellular location. cam.ac.ukacs.org A molecule like 1-chloro-1-nonyne could be incorporated into a larger probe designed for a specific bioorthogonal ligation. The development of such chemistries requires careful tuning of reactivity to achieve fast kinetics under dilute biological conditions while maintaining orthogonality. uu.se The chloroalkyne could, in principle, act as a partner in specialized cycloadditions or nucleophilic addition reactions designed to be inert to the cellular milieu until exposure to a specific, non-native reaction partner.

Strategies for Bond Cleavage in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnsfc.gov.cn These reactions are broadly categorized into ligation (bond formation) and cleavage (bond breaking) strategies. nsfc.gov.cnnih.gov

While the direct use of 1-chloro-1-nonyne in a bioorthogonal bond cleavage protocol is not extensively documented in the reviewed literature, the parent class of haloalkynes has been identified as a key player in bioorthogonal ligation reactions. For instance, a bioorthogonal hydroamination reaction between N,N-dialkylhydroxylamines and "push-pull" activated halogenated alkynes has been described. In this context, a chloroalkyne can be conjugated to a protein, which is then labeled by a hydroxylamine (B1172632) probe carrying a cargo like a fluorophore. researchgate.net This reaction highlights the ability of the chloroalkyne group to function as a bioorthogonal reactive handle.

In contrast, bioorthogonal bond cleavage, often termed "click-to-release," is a strategy designed to release a specific molecule at a target location upon reaction with a bioorthogonal trigger. nih.govchemrxiv.org The most prominent examples of this approach typically involve different classes of reactants. A widely used strategy is the tetrazine-triggered cleavage of trans-cyclooctene (B1233481) (TCO) conjugates. nih.govchemrxiv.org In this system, the TCO is linked to a molecule of interest (e.g., a drug) via a carbamate (B1207046). An inverse-electron-demand Diels-Alder reaction between the TCO and a tetrazine initiates an electronic cascade that results in the cleavage of the carbamate and the release of the payload. chemrxiv.org

Although 1-chloroalkynes are valuable in bioorthogonal ligations, the primary strategies for bond cleavage have centered on other reactive pairs that are optimized for the specific electronic rearrangements required for efficient release. nih.gov

Development of Functionalized Molecular Architectures

1-chloro-1-nonyne and its analogues are highly effective building blocks for creating complex and diverse molecular structures. The presence of both a reactive alkyne and a modifiable halogen atom on the same carbon provides a dual handle for synthetic chemists.

Utilization as Building Blocks for Diverse Chemical Structures

The chloroalkyne moiety can participate in various cycloaddition reactions to generate highly substituted ring systems. A notable example is the reaction of 1-chloroalkynes with η4-(2-ethoxyvinylketene)iron(0) complexes. nih.gov This transformation proceeds via a formal [4+2] cycloaddition to produce substituted chlorocatechols (dihydroxybenzenes), which are important structural motifs in many natural products and pharmaceuticals. nih.gov

The reaction's regioselectivity—the specific placement of the chlorine and other substituents on the aromatic ring—can be influenced by factors such as the substituents on the alkyne and the reaction temperature. For example, in the reaction with the iron complex, chlorohexyne was found to yield a product where the chlorine atom is positioned ortho to a phenolic hydroxyl group. nih.gov This method provides a convergent and efficient route to complex aromatic structures that would be challenging to assemble through traditional means.

| 1-Chloroalkyne Reactant | Major Product | Observed Regiochemistry of Chlorine | Yield |

|---|---|---|---|

| Chlorohexyne | Chlorocatechol derivative | Ortho to phenolic hydroxyl | 72% |

| Chloroethyne | Chlorocatechol derivative | Meta to phenolic hydroxyl | - |

| tert-Butylethynyl chloride | Isomeric cycloadducts | 1:4 ratio of isomers | - |

Strategic Incorporation of Halogen Moieties for Subsequent Transformations

The chlorine atom in 1-chloroalkynes is not merely a passive substituent; it is an active participant in key bond-forming reactions, particularly metal-catalyzed cross-coupling. While the carbon-chlorine bond in chloroalkynes is stronger than in their bromo and iodo counterparts, they are sufficiently reactive under appropriate conditions, making them valuable coupling partners.

1-chloroalkynes readily undergo palladium-catalyzed cross-coupling reactions with terminal alkynes under Sonogashira-like conditions to form unsymmetrical 1,3-diynes. These diynes are crucial components in materials science and biologically active molecules. Competition experiments have shown that 1-chloroalkynes can be almost as reactive as vinyl bromides and more reactive than aryl iodides in these coupling reactions, demonstrating their utility as synthetic building blocks.

Furthermore, the reactivity of the chloroalkyne can be selectively harnessed in molecules containing other halogen atoms. For instance, a substrate containing both a chloroalkyne and a bromoaryl moiety can undergo selective coupling at the chloroalkyne position, leaving the brominated ring intact for subsequent, different chemical transformations. This orthogonal reactivity allows for the stepwise and controlled construction of highly complex, multifunctional molecules.

Environmental Research on Chloroalkyne Compounds

Degradation Pathways in Environmental Matrices

The persistence of halogenated hydrocarbons in the environment is a significant concern, with environmental fate being primarily determined by microbial degradation. researchgate.net